An In-depth Technical Guide to Methyl 4-(piperidin-4-yl)benzoate hydrochloride
An In-depth Technical Guide to Methyl 4-(piperidin-4-yl)benzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring directly attached to a methyl benzoate moiety, provides a versatile scaffold for the synthesis of a wide range of complex molecules, particularly those targeting the central nervous system. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its applications, providing researchers with the critical information needed for its effective use in the laboratory.
Chemical Properties and Characterization
Methyl 4-(piperidin-4-yl)benzoate hydrochloride is typically an off-white to light brown solid.[1] Its chemical structure and key identifiers are summarized in the table below.
| Property | Value | Source |
| CAS Number | 936130-82-4 | [1][2] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [1][2] |
| Molecular Weight | 255.74 g/mol | [1] |
| IUPAC Name | methyl 4-(piperidin-4-yl)benzoate hydrochloride | [2] |
| SMILES | COC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl | [2] |
| Appearance | Off-white to light brown solid | [1] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |
Solubility
Spectral Data (Predicted)
While experimental spectra for this specific compound are not widely published, the following are predicted key characteristics based on its structure and data from analogous compounds.
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¹H NMR:
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Aromatic protons on the benzoate ring are expected to appear as two doublets in the range of 7.0-8.5 ppm.
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The methoxy group (O-CH₃) protons will likely be a singlet around 3.8-4.0 ppm.
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The piperidine ring protons will show complex multiplets in the aliphatic region (1.5-3.5 ppm). The proton at the C4 position, attached to the benzene ring, would be a distinct multiplet. The protons on the nitrogen-adjacent carbons will be shifted downfield.
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¹³C NMR:
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The carbonyl carbon of the ester is expected in the 165-175 ppm region.
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Aromatic carbons will appear between 120-150 ppm.
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The methoxy carbon will be around 50-55 ppm.
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The piperidine carbons will be in the 25-50 ppm range.
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FT-IR:
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A strong carbonyl (C=O) stretch from the ester group is expected around 1700-1730 cm⁻¹.
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C-O stretching vibrations will be present in the 1100-1300 cm⁻¹ region.
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N-H stretching from the protonated piperidine nitrogen may be observed as a broad band in the 2400-3200 cm⁻¹ range.
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Aromatic C-H and C=C stretching bands will appear around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
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Synthesis and Mechanism
The synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride can be strategically approached through a multi-step process that leverages modern cross-coupling chemistry and standard protecting group manipulations. A highly effective and commonly employed method is the Suzuki-Miyaura cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction is favored for its mild reaction conditions and tolerance of a wide variety of functional groups.
The overall synthetic strategy involves three key stages:
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Suzuki-Miyaura Coupling: A protected piperidine-4-boronic acid derivative is coupled with a methyl 4-halobenzoate. The Boc (tert-butyloxycarbonyl) group is a common and effective protecting group for the piperidine nitrogen.
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Deprotection: The Boc protecting group is removed under acidic conditions.
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Salt Formation: The resulting free amine is converted to its hydrochloride salt.
Caption: Synthetic workflow for Methyl 4-(piperidin-4-yl)benzoate hydrochloride.
Experimental Protocol
The following is a representative, detailed protocol for the synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride.
Step 1: Synthesis of N-Boc-methyl 4-(piperidin-4-yl)benzoate
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To a reaction vessel, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 eq), methyl 4-bromobenzoate (1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
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Add a suitable solvent system, such as a 3:1 mixture of toluene and water.
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Add a base, for example, potassium carbonate (2.0 eq).
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Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield N-Boc-methyl 4-(piperidin-4-yl)benzoate as a pure solid.
Step 2: Deprotection of the N-Boc Group
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Dissolve the N-Boc-methyl 4-(piperidin-4-yl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
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Add an excess of a strong acid. A solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 5-10 eq) is commonly used.[4] Alternatively, trifluoroacetic acid (TFA) can be employed.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
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Upon completion, remove the solvent and excess acid under reduced pressure.
Step 3: Formation of the Hydrochloride Salt
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If TFA was used for deprotection, dissolve the residue in a minimal amount of a suitable solvent like diethyl ether or methanol.
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Slowly add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether or a saturated solution of HCl in methanol) until precipitation is complete.
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If a solution of HCl in dioxane was used in the previous step, the hydrochloride salt may precipitate directly upon concentration of the reaction mixture.
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Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.
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Dry the resulting white to off-white solid under vacuum to obtain Methyl 4-(piperidin-4-yl)benzoate hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This structural unit is particularly prevalent in agents targeting the central nervous system. Methyl 4-(piperidin-4-yl)benzoate hydrochloride serves as a key intermediate in the synthesis of such compounds.
One of the primary applications of this building block is in the development of dopamine reuptake inhibitors.[5] The piperidine ring can mimic the tropane ring of cocaine, while the 4-aryl substitution allows for modulation of potency and selectivity for the dopamine transporter over other monoamine transporters.
Furthermore, this compound and its derivatives are utilized in structure-activity relationship (SAR) studies.[6] The rigid framework allows for systematic modifications to probe the binding requirements of various receptors and enzymes. For instance, it is employed in the preparation of kinase inhibitors and other therapeutic agents where precise control over solubility and binding affinity is crucial.[6]
Sources
- 1. 4-PIPERIDIN-4-YL-BENZOIC ACID METHYL ESTER HCL | 936130-82-4 [chemicalbook.com]
- 2. methyl 4-(piperidin-4-yl)benzoate hydrochloride 95% | CAS: 936130-82-4 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride [myskinrecipes.com]
